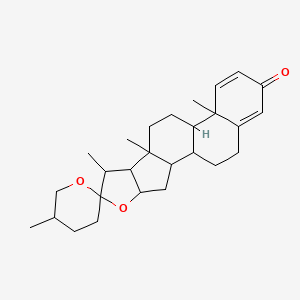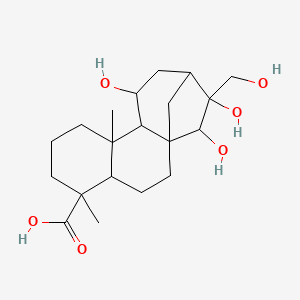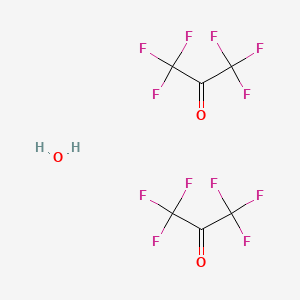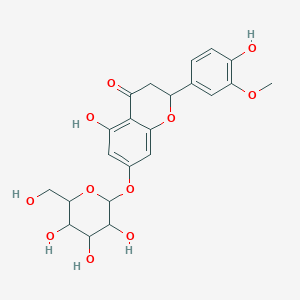
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are used in various pharmacological applications. This compound is structurally related to lysergic acid diethylamide (LSD) and other ergoline alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with lysergic acid, a naturally occurring ergoline derivative.
Methylation: The nitrogen atoms in the lysergic acid are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Dehydration: The resulting compound undergoes a dehydration reaction to form the didehydro structure.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 8beta position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ergoline ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ergoline derivatives.
科学的研究の応用
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and migraines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist or antagonist at these receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s unique structure allows it to bind selectively to specific receptor subtypes, influencing mood, perception, and cognition.
類似化合物との比較
Similar Compounds
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar ergoline structure.
Ergometrine: An ergot alkaloid used to treat postpartum hemorrhage.
Methylergometrine: A derivative of ergometrine with enhanced uterotonic properties.
Uniqueness
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is unique due to its specific methylation pattern and the presence of the didehydro structure. These features confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3 |
InChIキー |
FWHSERNVTGTIJE-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)

![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)







![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
